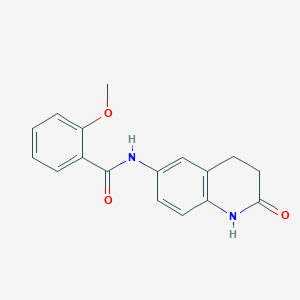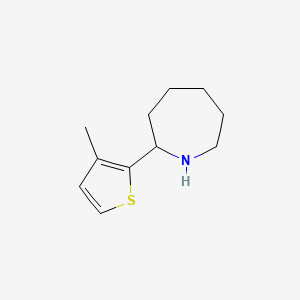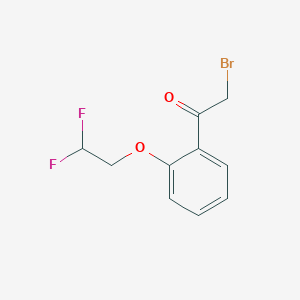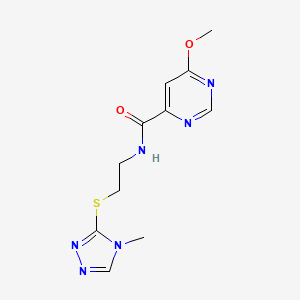
2-甲氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a derivative of tetrahydroquinoline, which is a structural motif found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives involves multi-step chemical reactions. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was obtained through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2, as described in the first paper . This suggests that similar catalytic and cyclization strategies could potentially be applied to synthesize 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with nitrogen as part of the ring. The X-ray powder diffraction (XRPD) data for a related compound showed crystallization in an orthorhombic system, which indicates that derivatives of tetrahydroquinoline can form well-ordered crystalline structures . This information can be useful for understanding the crystalline nature of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can be inferred from their functional groups. For example, the presence of a methoxy group can influence the electronic properties of the molecule and its interactions with biological targets . The iodination reaction described in the second paper, where a tributylstannyl precursor was used for radiolabeling, indicates that halogenation reactions can be performed on these derivatives . This could be relevant for the modification of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for potential imaging or therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . The high cell growth inhibition activity of a related compound suggests that the tetrahydroquinoline derivatives can have significant biological activities, which may also be expected for the compound .
科学研究应用
西格玛受体结合研究
已合成与2-甲氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺结构相关的化合物,并评估它们与西格玛受体的结合亲和力。西格玛受体参与多种生物过程,包括癌细胞增殖和神经退行性。例如,类似化合物[3H]N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺显示出对西格玛-2受体的高亲和力,表明其作为体外研究这些受体的配体的潜力(Xu et al., 2005)。
诊断成像应用
已研究了2-甲氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺衍生物在诊断成像中的应用,特别是在实体肿瘤的正电子发射断层扫描(PET)成像中。类似于所讨论化合物结构的氟-18标记苯甲酰胺类似物在生物分布研究中显示出高肿瘤摄取率和适当的肿瘤/背景比,使它们成为成像实体肿瘤西格玛2受体状态的有前景的候选物(Tu et al., 2007)。
合成途径和化学性质
对类似于2-甲氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺的化合物的化学性质和合成途径的研究有助于更广泛地理解它们的科学应用。研究已深入探讨了相关化合物的实际合成和表征,提供了有关它们的化学行为和潜在修饰以增强其生物活性或成像能力的见解(Shirasaka et al., 1990)。
作用机制
Target of Action
The compound contains a tetrahydroquinoline moiety, which is a structural component found in many bioactive molecules . .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many drugs work by affecting signaling pathways within the cell, leading to changes in cellular function .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell growth and proliferation to changes in cell signaling or metabolism .
Action Environment
The action of a compound can be influenced by many environmental factors, including pH, temperature, the presence of other molecules, and more. These factors can affect a compound’s stability, its ability to reach its target, and its overall efficacy .
生化分析
Biochemical Properties
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant effects. Additionally, 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. In in vitro and in vivo studies, long-term exposure to 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites produced can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity and affinity for specific tissue components.
Subcellular Localization
The subcellular localization of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide within these compartments can influence its interactions with biomolecules and its overall efficacy.
属性
IUPAC Name |
2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-5-3-2-4-13(15)17(21)18-12-7-8-14-11(10-12)6-9-16(20)19-14/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXYQLUUQZTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)
![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)

